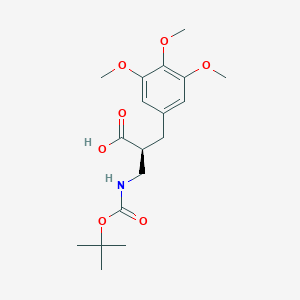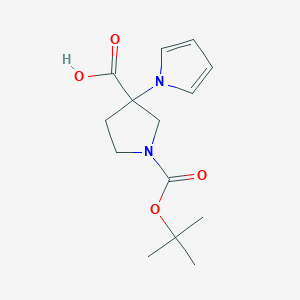
(R)-2-(Aminomethyl)pentanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(Aminomethyl)pentanoic acid hydrochloride is a chiral amino acid derivative. It is a hydrochloride salt form of ®-2-(Aminomethyl)pentanoic acid, which is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Aminomethyl)pentanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor, often derived from natural amino acids.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Aminomethyl)pentanoic acid hydrochloride is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves:
Continuous Flow Synthesis: Utilizing flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing crystallization or chromatography techniques to isolate the desired product.
Quality Control: Implementing rigorous quality control measures to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
®-2-(Aminomethyl)pentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation Products: Imines, nitriles.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various alkylated or acylated derivatives.
科学的研究の応用
®-2-(Aminomethyl)pentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of ®-2-(Aminomethyl)pentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry is crucial for its binding affinity and activity. It can modulate biological pathways by:
Binding to Enzymes: Acting as an inhibitor or activator, altering the enzyme’s activity.
Receptor Interaction: Binding to receptors and influencing signal transduction pathways.
類似化合物との比較
Similar Compounds
(S)-2-(Aminomethyl)pentanoic acid hydrochloride: The enantiomer of the compound, with different biological activity.
(Aminomethyl)phosphonic acid: A structurally similar compound with distinct chemical properties and applications.
Uniqueness
®-2-(Aminomethyl)pentanoic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact selectively with molecular targets makes it valuable in various research and industrial applications.
特性
分子式 |
C6H14ClNO2 |
|---|---|
分子量 |
167.63 g/mol |
IUPAC名 |
(2R)-2-(aminomethyl)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-2-3-5(4-7)6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H/t5-;/m1./s1 |
InChIキー |
WABJWXCTWGEDRA-NUBCRITNSA-N |
異性体SMILES |
CCC[C@H](CN)C(=O)O.Cl |
正規SMILES |
CCCC(CN)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



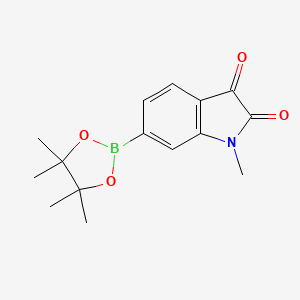
![10-Bromo-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride](/img/structure/B15221472.png)
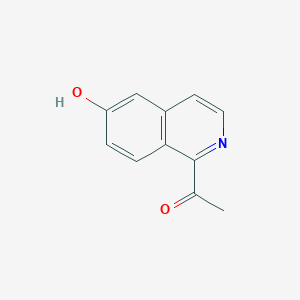
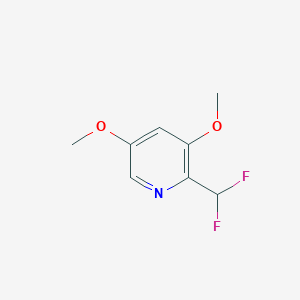
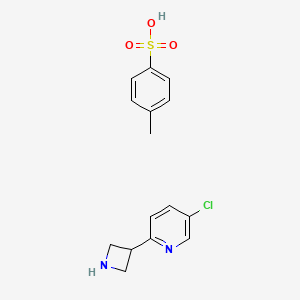
![rel-5-(2-Ethoxy-5-(((3R,5S)-4-ethyl-3,5-dimethylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B15221508.png)

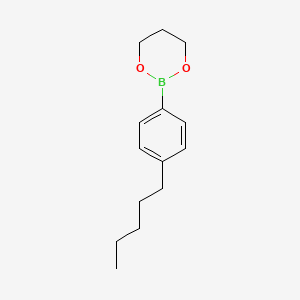
![5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B15221549.png)
![5-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B15221553.png)
